molecular formula C21H20N4O4S B2505834 2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one CAS No. 946352-34-7

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2505834
CAS No.: 946352-34-7
M. Wt: 424.48
InChI Key: LGYIVJGCGYZMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core fused with a 1,2,4-oxadiazole ring. The molecule is substituted with a 3,5-dimethoxyphenyl group at the oxadiazole moiety and an ethyl group at the 3-position of the quinazolinone.

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-ethylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-4-25-20(26)16-7-5-6-8-17(16)22-21(25)30-12-18-23-19(24-29-18)13-9-14(27-2)11-15(10-13)28-3/h5-11H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYIVJGCGYZMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, cytotoxic, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3O5SC_{21}H_{23}N_{3}O_{5}S, with a molecular weight of approximately 429.5 g/mol. The structure features a quinazolinone core substituted with an oxadiazole moiety and a dimethoxyphenyl group, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) tests indicate that certain derivatives demonstrate comparable or superior activity to standard antibiotics like ciprofloxacin against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
CompoundMIC (µg/mL)Activity
Compound A8Effective against MRSA
Compound B16Moderate activity against E. coli
Compound C32Less effective

Cytotoxicity Studies

Cytotoxicity assays using human cell lines (e.g., L929 fibroblasts) revealed varying degrees of toxicity among different derivatives. Notably:

  • Compound 25 exhibited high cytotoxicity at concentrations of 100 µM and 200 µM after 24 and 48 hours of incubation, respectively. Conversely, other compounds led to increased cell viability under similar conditions .
CompoundConcentration (µM)Viability (%) after 24hViability (%) after 48h
Compound 251004530
Compound 2412120110
Compound 2950115112

The mechanism by which these compounds exert their biological effects is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of the oxadiazole ring is particularly significant due to its ability to form hydrogen bonds with essential bacterial enzymes .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated various oxadiazole derivatives against a panel of microorganisms. The results indicated that compounds with specific substituents on the oxadiazole ring exhibited enhanced antimicrobial activity compared to those without such modifications .
  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of several derivatives on cancer cell lines (A549 and HepG2). Results showed that certain compounds not only inhibited cell growth but also induced apoptosis in cancer cells .

Scientific Research Applications

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. A study by Ahmed et al. (2007) highlighted the antibacterial activity of quinazolin-4-one derivatives containing oxadiazole moieties. The synthesized compounds demonstrated moderate to severe potency against various bacterial strains, suggesting their potential as therapeutic agents for infections .

Antitumor and Cytotoxic Activities

The antitumor potential of this compound has been evaluated in several studies. Al-Suwaidan et al. (2016) reported that derivatives of quinazolinones showed significant cytotoxicity against cancer cell lines, outperforming standard treatments in some cases. The presence of the oxadiazole ring enhances the biological activity of these compounds, making them candidates for further development in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Siddiqui et al. (2014) performed docking simulations that indicated strong interactions between the compound and target enzymes involved in bacterial growth and cancer cell proliferation. These findings support the potential use of this compound as a lead structure for designing new antimicrobial and anticancer agents .

  • Antimicrobial Efficacy : In a study examining various 1,2,4-oxadiazole derivatives, it was found that those with specific substitutions exhibited enhanced antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The tested compounds showed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml , indicating their potential as future antituberculosis agents .
  • Cytotoxicity Assessment : A series of synthesized compounds were tested against different cancer cell lines. One notable finding was that certain derivatives demonstrated cytotoxicity levels significantly higher than conventional chemotherapeutics, thus warranting further investigation into their mechanisms of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of hybrid molecules combining quinazolinone and oxadiazole pharmacophores. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Molecular Comparison

Compound Name / CAS / Source Substituents (Oxadiazole) Substituents (Quinazolinone) Molecular Formula Molecular Weight Key Features
2-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one / 1021211-56-2 3,4-Dimethoxyphenyl Methyl C₂₀H₁₈N₄O₄S 410.4 Asymmetric methoxy substitution; compact alkyl group
3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one / 946352-82-5 4-Methylphenyl 3-Methoxypropyl C₂₂H₂₂N₄O₃S 422.5 Bulky alkyl chain; non-polar aryl group
Target Compound 3,5-Dimethoxyphenyl Ethyl C₂₁H₂₀N₄O₄S* ~424.4* Symmetric methoxy substitution; moderate lipophilicity

Note: Molecular formula and weight are inferred based on structural similarities; experimental validation is required.

Key Structural and Functional Differences:

Substituent Position on Oxadiazole: The target compound’s 3,5-dimethoxyphenyl group introduces symmetry, which may enhance crystallinity or binding specificity compared to the 3,4-dimethoxyphenyl analog .

Quinazolinone Alkyl Groups: The ethyl group in the target compound offers intermediate lipophilicity between the methyl (CAS 1021211-56-2) and 3-methoxypropyl (CAS 946352-82-5) groups. This balance may optimize membrane permeability .

Molecular Weight and Flexibility: The target compound’s molecular weight (~424.4) is intermediate, suggesting a balance between bioavailability and steric demands.

Implications for Pharmacological Activity:

While direct activity data are unavailable in the provided evidence, structural trends suggest:

  • Symmetric Methoxy Substitution (3,5-dimethoxy) may improve π-π stacking or hydrogen bonding in target binding pockets compared to asymmetric analogs.
  • Ethyl vs. Methyl/Methoxypropyl : Ethyl’s moderate hydrophobicity could enhance blood-brain barrier penetration relative to methyl but reduce it compared to methoxypropyl .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the oxadiazole ring via cyclization of a nitrile precursor with hydroxylamine under reflux in ethanol or methanol .
  • Step 2: Thioether linkage formation between the oxadiazole methyl group and the quinazolinone sulfur atom, often using thiourea or thiol reagents in polar aprotic solvents (e.g., DMF) .
  • Optimization: Monitor reaction time (8–12 hours), temperature (60–80°C), and stoichiometry of coupling agents. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should researchers prioritize?

  • 1H/13C NMR: Key signals include the methoxy protons (δ 3.8–4.0 ppm), quinazolinone carbonyl (δ 165–170 ppm), and oxadiazole methylene (δ 4.5–5.0 ppm) .
  • IR Spectroscopy: Look for C=O stretching (1680–1700 cm⁻¹) and C-N (oxadiazole) vibrations (1540–1560 cm⁻¹) .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z ~452 for [M+H]+) and fragmentation patterns consistent with the sulfanyl and oxadiazole groups .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • Antimicrobial Screening: Use broth microdilution assays (e.g., against S. aureus or E. coli) due to structural similarity to bioactive quinazolinones .
  • Enzyme Inhibition: Test against kinases or cytochrome P450 isoforms via fluorometric or colorimetric assays, given the triazole/oxadiazole motifs’ known interactions .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide SAR studies for this compound?

  • Target Selection: Prioritize proteins with hydrophobic pockets (e.g., EGFR kinase) due to the compound’s aromatic and methoxy substituents .
  • Docking Workflow: Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonding (quinazolinone carbonyl) and π-π stacking (dimethoxyphenyl group) .
  • Validation: Cross-correlate docking scores with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictory bioactivity data across different studies?

  • Variable Analysis: Compare substituent effects (e.g., 3,5-dimethoxy vs. 2,4-dimethoxy phenyl groups) on solubility and target affinity .
  • Assay Reproducibility: Standardize protocols (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., HepG2 vs. HEK293) to isolate compound-specific effects .

Q. How can researchers improve the compound’s metabolic stability for in vivo studies?

  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated methoxy) to enhance bioavailability .
  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify labile sites (e.g., sulfanyl group oxidation) .

Q. What synthetic byproducts are commonly observed, and how are they characterized?

  • Byproducts: Include uncyclized oxadiazole precursors (detected via TLC) or disulfide dimers from sulfanyl group oxidation .
  • Mitigation: Use inert atmospheres (N2/Ar) during sulfanyl coupling and add antioxidants (e.g., BHT) .
  • Characterization: HRMS and 2D NMR (e.g., HSQC) differentiate byproducts from the target compound .

Methodological Notes

  • Synthetic Reproducibility: Document solvent batch effects (e.g., ethanol moisture content) and catalyst purity .
  • Data Interpretation: Use PCA (Principal Component Analysis) to deconvolute overlapping spectral signals in complex reaction mixtures .
  • Ethical Compliance: Adhere to OECD guidelines for cytotoxicity testing (e.g., MTT assay protocols) to ensure data validity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.